molecular formula C9H17ClN2O B1456519 Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl CAS No. 1315592-48-3

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl

Cat. No. B1456519
M. Wt: 204.7 g/mol
InChI Key: REOSUYHONOZWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is a chemical compound with the CAS Number: 1315592-48-3. It has a molecular weight of 204.7 and its IUPAC name is 1-(3-pyrrolidinylcarbonyl)pyrrolidine hydrochloride . It is a solid substance that should be stored at room temperature, kept dry and cool .


Molecular Structure Analysis

The molecular structure of Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl is characterized by a monoclinic crystal system with space group P21/c (no. 14). The unit cell parameters are a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, β = 94.8870(10)° .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The methods of application involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
    • The results have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Crystallography

    • The crystal structure of a newly synthesized compound, namely (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, has been elucidated .
    • The method involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .
    • The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .
  • Antioxidant Activity

    • Some pyrrolidin-2-one derivatives have been synthesized and tested for their antioxidant activity .
    • The synthesis involved adding ethyl cyano acetate to a solution of compound 1 in DMF and refluxing for 10 hours .
    • The results showed that these compounds have potential antioxidant activity .
  • Design of New Molecules

    • Pyrrolidine is used in the design of new molecules, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are selective androgen receptor modulators (SARMs) .
    • The design of these new molecules started by studying the binding conformation of bicyclic sulfonamide .
    • The results showed that the new molecules had excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
  • Synthesis of New Compounds

    • Pyrrolidine is used in the synthesis of new compounds, such as (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone .
    • The synthesis involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .
    • The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .
  • Pharmacological Activity

    • Indole derivatives, which can be synthesized using pyrrolidine, have important pharmacological activity .
    • These derivatives are of wide interest because of their diverse biological and clinical applications .
    • For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Selective Androgen Receptor Modulators (SARMs)

    • Pyrrolidine is used in the design of new molecules, such as 4-(pyrrolidin-1-yl)benzonitrile derivatives, which are selective androgen receptor modulators (SARMs) .
    • The design of these new molecules started by studying the binding conformation of bicyclic sulfonamide .
    • The results showed that the new molecules had excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
  • Plant Hormones

    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
    • For example, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Phenyl(pyrrolidin-1-yl)methanone Derivatives

    • Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity .
    • In the present investigation, the crystal structure of a newly synthesized compound, namely (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, which belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, has been elucidated .
    • The synthesis involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′,N′-tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide .

properties

IUPAC Name

pyrrolidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOSUYHONOZWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone HCl

CAS RN

1315592-48-3
Record name 3-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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